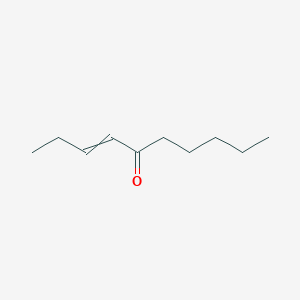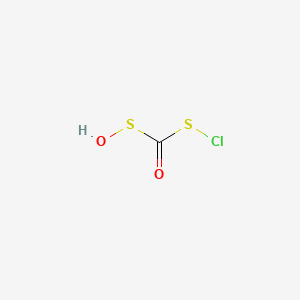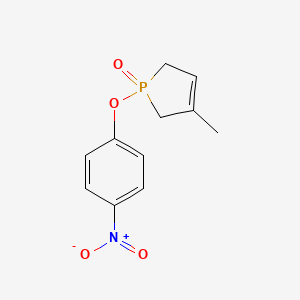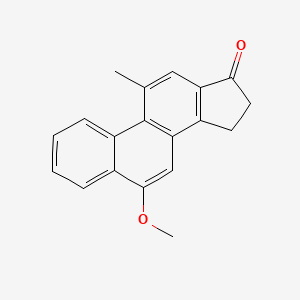
17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-6-methoxy-11-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-6-methoxy-11-methyl- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and methoxylation reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-6-methoxy-11-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones to alcohols or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions typically require specific solvents and controlled temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-6-methoxy-11-methyl- has several scientific research applications:
Wirkmechanismus
The mechanism by which 17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-6-methoxy-11-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be related to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes . The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 17H-Cyclopenta(a)phenanthren-17-one, 15-(acetyloxy)-15,16-dihydro-
- 17H-Cyclopenta(a)phenanthrene
Uniqueness
What sets 17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-6-methoxy-11-methyl- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties . For example, the presence of the methoxy and methyl groups can influence its reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
24684-49-9 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
6-methoxy-11-methyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H16O2/c1-11-9-15-12(7-8-17(15)20)16-10-18(21-2)13-5-3-4-6-14(13)19(11)16/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
CGCLWKCCKCGADM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCC2=O)C3=C1C4=CC=CC=C4C(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


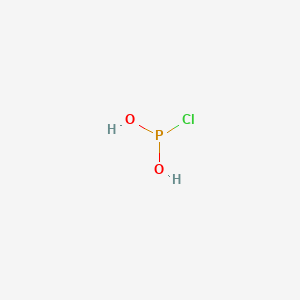
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
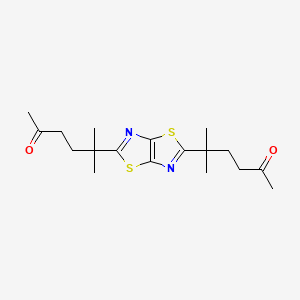
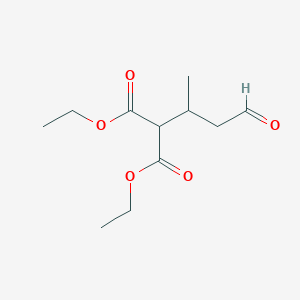
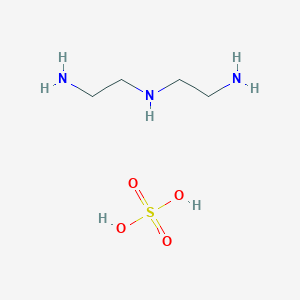
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
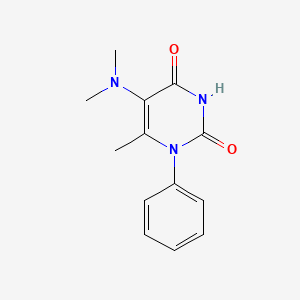
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
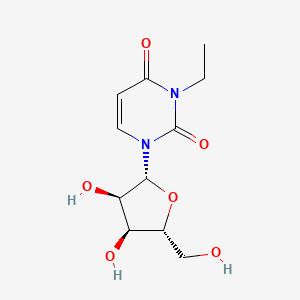
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)
